2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions where key functional groups are introduced into the molecule. For example, the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting pyrazole with substitutions at 1 and 3 positions with various substituted acetamides (K. Sunder & Jayapal Maleraju, 2013). This highlights the complexity and specificity of the synthetic routes used in creating such molecules.
Molecular Structure Analysis
The molecular structure of compounds like "2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide" can be characterized using techniques such as NMR, IR, and Mass spectrometry. For instance, the title molecule 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide showed a heterocyclic thiazine ring adopting a half-chair conformation with the S atom displaced from the mean plane formed by the remaining ring atoms, indicating the complex three-dimensional structures these compounds can exhibit (Matloob Ahmad et al., 2012).
Chemical Reactions and Properties
Compounds with pyrazole-acetamide structures are involved in various chemical reactions, forming coordination complexes with metals like Co(II) and Cu(II), indicating their potential reactivity and applications in forming new materials or catalysts (K. Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability of these compounds, are crucial for their handling and application in different environments. These properties are often determined experimentally and can vary significantly depending on the specific substitutions and functional groups present in the molecule.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, define the applications of these compounds in synthesis, material science, and potentially as pharmaceutical agents. For example, the reactivity of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide with different reagents leads to the formation of various derivatives, showcasing the chemical versatility of such compounds (M. A. Khalil et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-15-19(18-8-4-9-20(23)22(18)26-15)12-21(28)24-13-16-6-2-3-7-17(16)14-27-11-5-10-25-27/h2-11,26H,12-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXTYVBKVKZWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCC3=CC=CC=C3CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide |
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